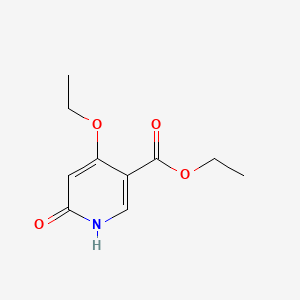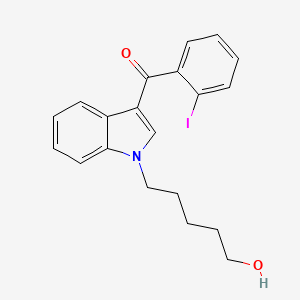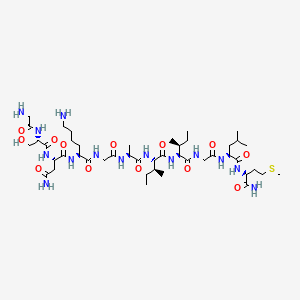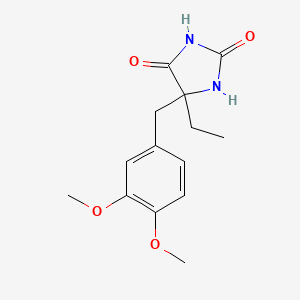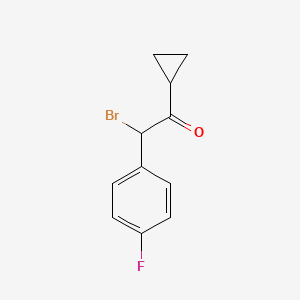
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone is a chemical compound with the molecular formula C11H10BrFO . It has a molecular weight of 257.1 . This compound is used as a reagent in the synthesis of potent anti-oxidant agents .
Synthesis Analysis
The synthesis of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone can be achieved through an ester exchange reaction between styrene and 2-Bromo-2-(2-fluorophenyl)acetic ester . Another method involves adding 2-fluorophenylacetic acid ethyl ester to a three-necked flask, dissolving it in DMF, adding pyridine, and slowly dripping in ring third formyl chloride at room temperature .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone consists of a cyclopropyl group attached to a bromo-fluorophenyl ethanone group . The compound has a density of 1.574±0.06 g/cm3 (Predicted) .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone are not detailed in the search results, it is known that this compound is used as a reagent in the synthesis of potent anti-oxidant agents .Physical And Chemical Properties Analysis
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone has a predicted density of 1.574±0.06 g/cm3 . The boiling point is predicted to be 293.0±25.0 °C , and the flash point is 131.009°C . The compound has a vapor pressure of 0.002mmHg at 25°C , and a refractive index of 1.592 .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Studies focusing on synthetic methodologies and chemical properties of brominated and fluorinated compounds provide valuable insights into the reactivity, stability, and potential applications of these compounds in various fields. For instance, research on the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, emphasizes the importance of developing practical, large-scale synthesis methods for brominated and fluorinated compounds (Qiu et al., 2009). This highlights the ongoing need for efficient synthesis routes that could be applicable to compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Environmental Impact and Flame Retardants
Research on the environmental impact and occurrence of novel brominated flame retardants in various matrices underscores the environmental relevance of brominated compounds. Studies by Zuiderveen et al. (2020) review the occurrence and potential risks of novel brominated flame retardants, suggesting the environmental persistence and potential health impacts of such compounds (Zuiderveen et al., 2020). This context is important for understanding the broader environmental considerations associated with the use and disposal of brominated chemicals, including 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone.
Development of Fluorescent Chemosensors
The development of fluorescent chemosensors based on specific chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes highlights the potential of brominated and fluorinated compounds in analytical applications. Research by Roy (2021) on DFP-based chemosensors for metal ions and other analytes showcases the utility of structurally complex molecules in sensing applications (Roy, 2021). These findings suggest that compounds like 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone could find applications in the development of novel chemosensors or analytical reagents.
Safety and Hazards
Safety information for 2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone indicates that it should be stored in an inert atmosphere at 2-8°C . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of contact with skin, it should be washed off with plenty of water .
Propiedades
IUPAC Name |
2-bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrFO/c12-10(11(14)8-1-2-8)7-3-5-9(13)6-4-7/h3-6,8,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIYRUYTSJOCDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-cyclopropyl-2-(4-fluorophenyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B589894.png)


